2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(4-bromophenyl)acetonitrile
Description
2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(4-bromophenyl)acetonitrile (CAS: 478043-29-7) is a halogenated naphthyridine derivative with the molecular formula C₁₈H₈BrF₆N₃ and a molecular weight of 460.18 g/mol . Its structure features a 1,8-naphthyridine core substituted with two trifluoromethyl (-CF₃) groups at positions 5 and 7, a 4-bromophenyl moiety, and an acetonitrile functional group.
This compound is cataloged under product code 4N-046 and is commercially available through suppliers like Key Organics and Bellingham (百灵威集团). Safety data sheets emphasize precautions for skin contact, recommending immediate washing with soap and water to mitigate irritation .
Properties
IUPAC Name |
2-[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(4-bromophenyl)acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H8BrF6N3/c19-10-3-1-9(2-4-10)12(8-26)14-6-5-11-13(17(20,21)22)7-15(18(23,24)25)28-16(11)27-14/h1-7,12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPTISTZVHMJXOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C#N)C2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H8BrF6N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(4-bromophenyl)acetonitrile typically involves a multi-step process. The initial step often includes the formation of the naphthyridine ring, followed by the introduction of trifluoromethyl groups via electrophilic substitution. Subsequently, the bromophenyl acetonitrile fragment is attached through a nucleophilic substitution reaction. Industrial production of this compound might involve optimization of reaction conditions, such as temperature, solvent, and catalyst selection, to enhance yield and purity.
Chemical Reactions Analysis
Scientific Research Applications
Mechanism of Action
The mechanism by which 2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(4-bromophenyl)acetonitrile exerts its effects largely depends on its interaction with molecular targets. It can bind to specific enzymes or receptors, altering their function. The presence of trifluoromethyl groups enhances the compound's lipophilicity and stability, facilitating its interaction with hydrophobic pockets in proteins and cellular membranes. The bromophenyl group may participate in pi-stacking interactions, further stabilizing the binding.
Comparison with Similar Compounds
Table 1: Key Features of Selected Naphthyridine Derivatives
Key Observations :
Bromine vs.
Trifluoromethyl Impact : The dual -CF₃ groups at positions 5 and 7 are consistent across analogs, contributing to enhanced thermal stability and resistance to oxidative degradation .
Acetonitrile Functionalization: The cyano (-CN) group facilitates nucleophilic reactions, a feature shared with similar naphthyridine derivatives used in cross-coupling reactions .
Biological Activity
2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(4-bromophenyl)acetonitrile is a synthetic compound notable for its unique structural features and potential biological activities. The compound has garnered interest in medicinal chemistry due to its possible applications in treating neurological disorders and other diseases linked to cholinergic dysfunctions.
- Molecular Formula : C18H8BrF6N3
- Molecular Weight : 460.17 g/mol
- CAS Number : 5473649
The compound's structure includes a naphthyridine moiety, which is known for its pharmacological significance, particularly in the development of drugs targeting various biological pathways.
Research indicates that compounds similar to this compound may function as acetylcholinesterase (AChE) inhibitors. AChE inhibitors are crucial in managing conditions such as Alzheimer's disease by increasing acetylcholine levels in the brain, thereby enhancing cholinergic neurotransmission .
In Vitro Studies
Recent studies have evaluated the biological activity of related compounds through various assays:
- Cholinesterase Inhibition :
- Compounds with similar structures were tested for their inhibitory effects on AChE and butyrylcholinesterase (BuChE). Results indicated moderate inhibition with IC50 values ranging from 18.2 to 196.6 μmol/L for AChE and from 9.2 to 196.2 μmol/L for BuChE .
- The most promising derivatives exhibited improved selectivity and potency compared to standard treatments like rivastigmine.
Case Studies
- Neuroprotective Effects :
- Anti-inflammatory Activity :
Data Table: Biological Activity Overview
| Compound Name | Target Enzyme | IC50 (μM) | Biological Activity |
|---|---|---|---|
| Compound A | AChE | 18.2 | Moderate inhibition |
| Compound B | BuChE | 9.2 | Moderate inhibition |
| Compound C | NO Production | 8.80 | Significant anti-inflammatory effect |
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing this compound, and how can reaction yields be maximized?
- Methodological Answer: A multi-step synthesis is typically employed, starting with the condensation of 5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carbaldehyde with 4-bromophenylacetonitrile under acidic catalysis. Key parameters include temperature control (70–90°C) and anhydrous conditions to minimize hydrolysis of the trifluoromethyl groups. Yields >90% are achievable via iterative recrystallization in ethanol/dichloromethane mixtures .
- Critical Data: NMR and GC-MS data confirm intermediates; for example, trifluoromethyl signals appear as quartets in -NMR (~δ -60 to -65 ppm), and mass spectra show molecular ion peaks at m/z 409 (M) .
Q. How can spectroscopic techniques validate the compound’s structure and purity?
- Methodological Answer:
- -NMR: Aromatic protons on the naphthyridine core resonate as doublets at δ 8.45–8.90 ppm (J = 9 Hz), while the 4-bromophenyl group shows a doublet at δ 7.80 ppm.
- -NMR: The nitrile carbon appears at ~δ 118 ppm, and trifluoromethyl carbons exhibit coupling (~33 Hz).
- GC-MS: A molecular ion peak at m/z 409 with fragmentation patterns (e.g., loss of Br or CF groups) confirms purity .
Q. What is the role of the 4-bromophenyl and trifluoromethyl groups in electronic properties?
- Methodological Answer: The 4-bromophenyl group enhances electron-withdrawing effects, stabilizing the acetonitrile moiety via resonance. Trifluoromethyl groups increase lipophilicity and metabolic stability, as shown by computational DFT studies comparing HOMO/LUMO gaps with non-fluorinated analogs .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular conformation?
- Methodological Answer: Single-crystal X-ray diffraction using SHELXL (SHELX suite) is critical. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) resolves torsional angles between the naphthyridine and bromophenyl groups. Twinning or disorder in trifluoromethyl groups requires refinement with restraints (e.g., ISOR, DELU) .
- Example: A similar naphthyridine derivative (CAS 1314796-00-3) showed a dihedral angle of 12.5° between aromatic planes, confirmed via SHELXPRO .
Q. How to design experiments to assess environmental persistence and degradation pathways?
- Methodological Answer:
- Lab Studies: Hydrolysis/photolysis under simulated environmental conditions (pH 4–9, UV light). Use HPLC-MS to identify degradation products (e.g., de-brominated or oxidized species).
- Field Studies: Monitor soil/water matrices for bioaccumulation using isotopic labeling (-tagged compound).
- Framework: Follow the INCHEMBIOL project’s split-plot design, integrating abiotic/biotic compartments and multi-level risk assessment .
Q. What mechanistic insights explain contradictions in antioxidant activity data?
- Methodological Answer: Discrepancies arise from assay interference (e.g., nitrile groups reacting with DPPH radicals). Use orthogonal methods:
- ORAC (Oxygen Radical Absorbance Capacity): Quantifies peroxyl radical scavenging.
- FRAP (Ferric Reducing Ability): Measures Fe reduction.
- Control: Compare with ascorbic acid and account for solvent effects (e.g., DMSO quenches fluorescence in some assays) .
Q. How to analyze regioselectivity in electrophilic substitution reactions on the naphthyridine core?
- Methodological Answer: Computational modeling (DFT at B3LYP/6-311+G(d,p)) predicts preferential substitution at the C-3 position due to lower activation energy (ΔG = 28.5 kcal/mol vs. 32.1 kcal/mol at C-6). Validate via nitration experiments with HNO/HSO, monitoring product ratios via -NMR .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
